(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID
Description
Properties
IUPAC Name |
(2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9(2)7-11(14(20)21)17-15(22)18-8-13(19)16-10-5-3-4-6-12(10)18/h3-6,9,11H,7-8H2,1-2H3,(H,16,19)(H,17,22)(H,20,21)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSAMJQORZIHHL-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CC(=O)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID typically involves multi-step organic reactionsCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The exact methods can vary depending on the specific requirements and scale of production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amino-substituted compounds.
Scientific Research Applications
(2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-4-METHYL-2-({[3-OXO-3,4-DIHYDRO-1(2H)-QUINOXALINYL]CARBONYL}AMINO)PENTANOIC ACID involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
a. (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid ()
- Similarities: Both compounds share a pentanoic acid backbone with a 4-methyl group and a chiral center (S-configuration). Both incorporate a dihydroheterocyclic ring (quinoxaline vs. isoquinoline) linked via an amide bond.
- Differences: The heterocycle in the target compound is a 3-oxo-dihydroquinoxaline, whereas the analog uses a 3,3-dimethyl-dihydroisoquinoline.
b. BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(4'-BENZOXYPHENYL)PENTANOIC ACID ()
- Similarities :
- Both compounds are chiral carboxylic acids with complex substituents.
- The BOC (tert-butoxycarbonyl) group in this analog is a common protective strategy for amines, analogous to the carboxamide group in the target compound.
- Differences: The analog includes a hydroxy group and a benzoxyphenyl side chain, which may influence solubility and bioavailability.
Functional Group Analysis
a. Amide Linkages
The carboxamide group in the target compound is critical for stability and intermolecular interactions. Analogous compounds, such as 2-[[4-methyl-2-[[3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoyl]amino]propanoic acid (), highlight the prevalence of amide bonds in bioactive molecules.
b. Heterocyclic Moieties
- Quinoxaline vs. Isoquinoline: Quinoxaline’s dual nitrogen atoms may enhance binding to metalloenzymes or DNA, whereas isoquinoline derivatives () are more common in alkaloid-inspired therapeutics.
- Chromenyl and Thiazolidine Derivatives (): These analogs lack the dihydroquinoxaline system but emphasize the role of heterocycles in modulating electronic properties and metabolic stability .
Data Tables
Table 1: Key Structural Features of Target Compound and Analogs
| Compound Name | Backbone | Heterocycle | Functional Groups |
|---|---|---|---|
| (2S)-4-Methyl-2-({[3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]carbonyl}amino)pentanoic acid | Pentanoic acid | 3-Oxo-dihydroquinoxaline | Carboxamide, Methyl |
| (S)-2-((3,3-Dimethyl-3,4-dihydroisoquinolin-1-yl)amino)-4-methylpentanoic acid | Pentanoic acid | 3,3-Dimethyl-dihydroisoquinoline | Amine, Methyl |
| BOC-(3S,4S)-4-Amino-3-hydroxy-5-(4'-benzoxyphenyl)pentanoic acid | Pentanoic acid | None | BOC-protected amine, Hydroxy, Benzoxy |
Table 2: Hypothetical Property Comparison*
*Properties inferred from structural analogs and handbook data .
Biological Activity
(2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid, also known by its CAS number 1212136-21-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.
The molecular formula of (2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid is C13H15N3O3, with a molecular weight of approximately 265.3281 g/mol. The compound features a unique structure that includes a quinoxaline moiety, which is often associated with various biological activities.
Research indicates that the compound may interact with specific biological pathways:
- Inhibition of N-Acylethanolamine Acid Amidase (NAAA) : Similar compounds have been shown to inhibit NAAA, an enzyme involved in the degradation of lipid signaling molecules. This inhibition can lead to increased levels of endogenous lipid agonists such as oleoylethanolamide and palmitoylethanolamide, which are known to modulate pain and inflammation responses .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity. For instance, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, through mechanisms involving apoptosis and cell cycle arrest .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of (2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 10 | Induces apoptosis |
| NAAA Inhibition | Human Cells | 7 | Reduces inflammatory response |
| Pain Model (Rodent) | N/A | N/A | Alleviates hyperalgesia |
Case Studies
- Pain Management : In a rodent model, topical administration of a related compound demonstrated significant analgesic effects in models of hyperalgesia and allodynia. This suggests potential applications in pain management therapies .
- Neuroprotective Effects : Compounds structurally related to (2S)-4-Methyl-2-({[3-Oxo-3,4-Dihydro-1(2H)-Quinoxaliny]Carbonyl}Amino)Pentanoic Acid have been investigated for their neuroprotective properties in models of neurodegenerative diseases. The ability to enhance lipid signaling pathways may contribute to neuroprotection against excitotoxicity and oxidative stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
